![molecular formula C16H16FN3O3S B2919739 2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide CAS No. 2034422-30-3](/img/structure/B2919739.png)
2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular and Supramolecular Structures
Research has elucidated the molecular and supramolecular structures of derivatives similar to the compound , highlighting their potential as ligands for metal coordination. The study by Jacobs, Chan, and O'Connor (2013) provides detailed insights into the structural aspects of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, indicating their diverse conformational capabilities and intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be leveraged in designing coordination complexes with specific properties (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Synthesis and Reactivity
Wnuk et al. (1996) explored the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, demonstrating a methodology for synthesizing α-fluoro esters. This approach offers a mild strategy for removing the synthetically useful sulfone moiety, with potential applications in the development of novel organic compounds (S. Wnuk, Jeannette M. Rios, J. Khan, Y. Hsu, 1996).
Fluorodesulfurization
The selective fluorodesulfurization of benzo- and pyrido-oxazine derivatives by Yin, Inagi, and Fuchigami (2010) showcases a method to achieve monofluorination of these compounds, yielding products with potential utility in various chemical syntheses. This process emphasizes the role of N-halogenosuccinimides as oxidizing agents, indicating the versatility of fluorination techniques in modifying organic molecules (B. Yin, S. Inagi, T. Fuchigami, 2010).
Ligand Design and Metal Coordination
Research on dual fluorescent ionophores for transition metal cations, such as the work by Malval et al. (2003), highlights the potential of sulfonamide derivatives in the development of sensors and probes. These compounds' ability to bind metal ions and induce fluorescence changes can be utilized in designing tools for metal ion detection and quantification (J. Malval, R. Lapouyade, J. Leger, C. Jarry, 2003).
GPR119 Agonists Discovery
The optimization of novel GPR119 agonists by Yu et al. (2014) provides an example of how structural modification, such as the incorporation of a 6-fluoro substitution, can enhance the pharmacological profile of sulfonamide derivatives. While this research is closely related to drug discovery, it also underscores the broader implications of chemical modifications in altering molecular interactions and activities (Ming Yu, Jian Ken Zhang, Yingcai Wang, Jiang Zhu, F. Kayser, J. Medina, K. Siegler, M. Conn, B. Shan, M. Grillo, P. Coward, Jiwen Jim Liu, 2014).
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-19-9-6-12-7-10-20(16(21)15(12)19)11-8-18-24(22,23)14-5-3-2-4-13(14)17/h2-7,9-10,18H,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHKPVCNBGIRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.